![molecular formula C22H18ClN5O2 B2654064 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide CAS No. 1105199-74-3](/img/structure/B2654064.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a heterocyclic compound . It has a complex structure with a pyrazolo[3,4-d]pyridazin-6(7H)-yl core, substituted with a 3-chlorophenyl group, a cyclopropyl group, and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyridazin-6(7H)-yl core, substituted with a 3-chlorophenyl group, a cyclopropyl group, and a phenylacetamide group . The molecular formula is C22H26ClN5O2, with an average mass of 427.927 Da and a mono-isotopic mass of 427.177490 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Study of Novel Compounds
A study by Katariya, Vennapu, and Shah (2021) detailed the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which were analyzed for their anticancer and antimicrobial activities. The compounds demonstrated significant activity, with one particular compound showing high potency against a cancer cell line panel. Molecular docking studies supported their potential use in overcoming drug resistance in microbes (Katariya, Vennapu, & Shah, 2021).
Antimicrobial and Anti-inflammatory Activities
Another research effort focused on the synthesis of 2-arylimidazo[1,2-a]pyrazine derivatives, revealing their promising anti-inflammatory and analgesic properties. The study conducted by Abignente et al. (1993) demonstrated significant activity against various inflammation models, highlighting the therapeutic potential of these compounds (Abignente et al., 1993).
Anticonvulsant Activity of Derivatives
Research by Aktürk et al. (2002) on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives identified a compound with notable anticonvulsant activity. This study contributes to the development of new therapeutic agents for seizure management (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Synthesis and Evaluation of Pyrazole, Pyridazinone, and Oxazinone Derivatives
Akbas and Aslanoğlu (2006) synthesized and characterized new derivatives of 1H-pyrazole, pyridazin-3(2H)-one, and oxazin-4-one. These compounds add to the library of heterocyclic compounds with potential applications in various biological activities (Akbas & Aslanoğlu, 2006).
Synthesis, Antioxidant, and Antitumor Evaluation
Hamama et al. (2013) explored the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, investigating their antioxidant and antitumor activities. Some synthesized compounds showed promising activities, offering insights into the development of new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c23-15-5-4-8-17(11-15)28-21-18(12-24-28)20(14-9-10-14)26-27(22(21)30)13-19(29)25-16-6-2-1-3-7-16/h1-8,11-12,14H,9-10,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXNDXOVJOCSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.